molecular formula C9H6ClF3N2O3S B2910565 2-methyl-5-[5-(trifluoromethyl)-1H-pyrazol-3-yl]-3-furansulfonyl chloride CAS No. 1287752-71-9

2-methyl-5-[5-(trifluoromethyl)-1H-pyrazol-3-yl]-3-furansulfonyl chloride

Cat. No.: B2910565
CAS No.: 1287752-71-9
M. Wt: 314.66
InChI Key: GTYGOQGWMJHOQQ-UHFFFAOYSA-N
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Description

2-methyl-5-[5-(trifluoromethyl)-1H-pyrazol-3-yl]-3-furansulfonyl chloride is a complex organic compound featuring a trifluoromethyl group, a pyrazole ring, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-5-[5-(trifluoromethyl)-1H-pyrazol-3-yl]-3-furansulfonyl chloride typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-methyl-5-[5-(trifluoromethyl)-1H-pyrazol-3-yl]-3-furansulfonyl chloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Palladium, copper

Major Products

The major products formed from these reactions include sulfonamides, sulfonate esters, and various coupled products, depending on the specific reaction conditions.

Mechanism of Action

The mechanism of action of 2-methyl-5-[5-(trifluoromethyl)-1H-pyrazol-3-yl]-3-furansulfonyl chloride depends on its specific application. In pharmaceuticals, it may act by inhibiting specific enzymes or modulating receptor activity. The trifluoromethyl group can enhance binding affinity and selectivity for target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-5-[5-(trifluoromethyl)-1H-pyrazol-3-yl]-3-furansulfonamide
  • 2-methyl-5-[5-(trifluoromethyl)-1H-pyrazol-3-yl]-3-furansulfonate

Uniqueness

The presence of the sulfonyl chloride group in 2-methyl-5-[5-(trifluoromethyl)-1H-pyrazol-3-yl]-3-furansulfonyl chloride makes it particularly reactive and versatile for further chemical modifications. This distinguishes it from similar compounds that may lack this functional group .

Properties

IUPAC Name

2-methyl-5-[5-(trifluoromethyl)-1H-pyrazol-3-yl]furan-3-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF3N2O3S/c1-4-7(19(10,16)17)3-6(18-4)5-2-8(15-14-5)9(11,12)13/h2-3H,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTYGOQGWMJHOQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C2=NNC(=C2)C(F)(F)F)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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